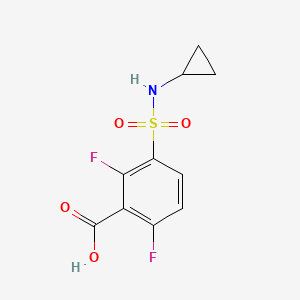
3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid
Übersicht
Beschreibung
3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (CPDFA) is an organic compound that has been studied extensively for its potential applications in both scientific research and in the pharmaceutical industry. CPDFA has been found to have a variety of biochemical and physiological effects and is currently being explored for its potential as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Sulfhydryl Groups in Biological Materials
Research on sulfhydryl groups in biological materials can be connected to compounds like 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid. Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological substances. This has applications in studying reactions with blood, suggesting potential relevance in understanding how similar compounds interact with biological systems (Ellman, 1959).
Antimicrobial Agent Synthesis
Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create effective antimicrobial agents. This study's insights into the chemical processes and efficacy of these compounds can inform the use of 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid in similar contexts (Darwish et al., 2014).
Lewis Acid Catalyst in Organic Synthesis
Ishihara et al. (1996) discussed the use of Scandium trifluoromethanesulfonate as a Lewis acid catalyst, highlighting its effectiveness in acylating alcohols with acid anhydrides. While different from 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid, the principles and applications in organic synthesis could be related (Ishihara et al., 1996).
Corrosion Inhibition in Stainless Steel
Narváez et al. (2005) examined the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for stainless steel, an application area where related compounds like 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid might be relevant. The study offers insights into the mechanisms and efficiency of such inhibitors (Narváez et al., 2005).
Catalytic Applications in Organic Reactions
Tomás-Mendivil et al. (2013) synthesized water-soluble Gold(I) and Gold(III) complexes with sulfonated ligands, demonstrating their effectiveness as catalysts in organic reactions. This research provides an understanding of how sulfonated compounds can play a significant role in catalysis, relevant to the applications of 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (Tomás‐Mendivil et al., 2013).
Environmental Behavior of Fluorotelomer Compounds
Zhao et al. (2019) studied the environmental fate of 6:2 fluorotelomer sulfonic acid in pumpkins, providing insights into the bioaccumulation and biotransformation of similar fluorinated compounds. This research could be extrapolated to understand the environmental behavior of 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (Zhao et al., 2019).
Synthesis of Antiviral Compounds
Naidu et al. (2012) used a polymer-supported catalyst for synthesizing dibenzo[a,j]xanthenes with significant antiviral activity. This demonstrates the potential for synthesizing related compounds with biological activity, an avenue that could be explored with 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (Naidu et al., 2012).
Eigenschaften
IUPAC Name |
3-(cyclopropylsulfamoyl)-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4S/c11-6-3-4-7(9(12)8(6)10(14)15)18(16,17)13-5-1-2-5/h3-5,13H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXRROLDLRAYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)
![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)
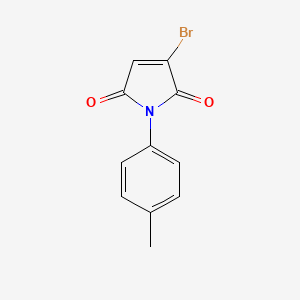
![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)
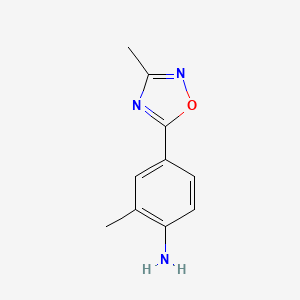
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)
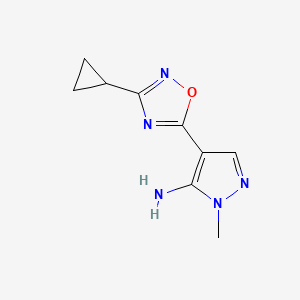
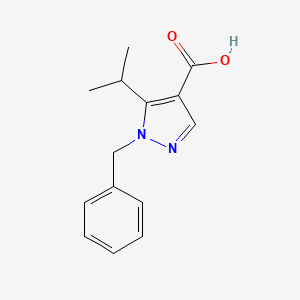

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)